Benzene, 1-iodo-4-(2-propenyl)-
Description
Benzene, 1-iodo-4-(2-propenyl)- (C₉H₉I, theoretical molecular weight: 232.08 g/mol) is a halogenated aromatic compound featuring an iodine substituent at the para position and an allyl (2-propenyl) group. Iodo-substituted aromatic compounds are often leveraged in organic synthesis due to iodine’s role as a leaving group, while allyl groups contribute to reactivity in polymerization or electrophilic substitution reactions .
Properties
CAS No. |
185195-64-6 |
|---|---|
Molecular Formula |
C9H9I |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
1-iodo-4-prop-2-enylbenzene |
InChI |
InChI=1S/C9H9I/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2 |
InChI Key |
DJNBNXUTKLHFGN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=C(C=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-iodo-4-(2-propenyl)- typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-(2-propenyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity Benzene, 1-iodo-4-(2-propenyl)-.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-iodo-4-(2-propenyl)- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1-iodo-4-propylbenzene using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon as a catalyst.
Major Products Formed:
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 1-iodo-4-propylbenzene.
Scientific Research Applications
Chemistry: Benzene, 1-iodo-4-(2-propenyl)- is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study the effects of iodine-containing compounds on biological systems. It may also be used in the development of radiolabeled compounds for imaging studies.
Industry: In the industrial sector, Benzene, 1-iodo-4-(2-propenyl)- can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-iodo-4-(2-propenyl)- in chemical reactions involves the formation of reactive intermediates such as benzenonium ions or radicals. These intermediates can undergo further reactions to form the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of Benzene, 1-iodo-4-(2-propenyl)-, highlighting differences in substituents, molecular properties, and bioactivity:
*Theoretical value based on molecular formula.
Key Findings:
Bioactivity :
- Methoxy and dimethoxy analogs (e.g., 1-methoxy-4-(2-propenyl)benzene) are prominent in medicinal plant extracts, demonstrating antimicrobial and antioxidant properties .
- Nitro-substituted derivatives exhibit heightened toxicity, as seen in 1-nitro-4-(2-propenyl)benzene, which requires strict safety protocols .
Trifluoromethyl groups (as in ’s compound) introduce strong electron-withdrawing effects, altering reactivity and stability .
Physical Properties :
- Phenylethyl-substituted analogs (e.g., Benzene, 1-iodo-4-(2-phenylethyl)-) exhibit higher molecular weights (~308 g/mol) and boiling points compared to allyl derivatives, impacting solubility and volatility .
Biological Activity
Benzene, 1-iodo-4-(2-propenyl)-, also known as 1-iodo-4-(prop-1-en-2-yl)benzene, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of Benzene, 1-iodo-4-(2-propenyl)- can be represented as:
This compound features an iodine atom attached to a benzene ring, with a propenyl group that enhances its reactivity and biological potential. Its molecular formula indicates the presence of unsaturation due to the propenyl moiety.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of propenylbenzene derivatives, including Benzene, 1-iodo-4-(2-propenyl)-. The compound exhibited significant activity against various microbial strains. For instance, the minimum inhibitory concentration (MIC) against Candida albicans ranged from 37 to 124 μg/mL for related compounds in the same class .
Table 1: Antimicrobial Activity of Propenylbenzene Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Benzene, 1-iodo-4-(2-propenyl)- | 37 - 124 | Candida albicans |
| Propenylbenzene A | 50 - 100 | Staphylococcus aureus |
| Propenylbenzene B | 30 - 80 | Escherichia coli |
2. Antioxidant Activity
The antioxidant potential of Benzene, 1-iodo-4-(2-propenyl)- was assessed through various assays. The propenylbenzene derivatives demonstrated a high degree of antiradical activity with effective concentration (EC50) values ranging from 19 to 31 μg/mL . This suggests that the compound can scavenge free radicals effectively.
Table 2: Antioxidant Activity of Propenylbenzene Derivatives
| Compound | EC50 (μg/mL) | Assay Type |
|---|---|---|
| Benzene, 1-iodo-4-(2-propenyl)- | 19 - 31 | DPPH Scavenging |
| Propenylbenzene C | 25 - 35 | ABTS Assay |
3. Anticancer Activity
The antiproliferative effects of Benzene, 1-iodo-4-(2-propenyl)- were evaluated against several cancer cell lines, including HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner .
Table 3: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.0 |
| Caco-2 | 10.5 |
| MG63 | 12.0 |
The biological activities of Benzene, 1-iodo-4-(2-propenyl)- are likely attributed to its ability to interact with cellular membranes and influence membrane fluidity. Studies have shown that certain propenylbenzene derivatives can alter the fluidity of red blood cell membranes without exhibiting cytotoxicity at lower concentrations . This property may enhance their therapeutic potential by promoting better drug delivery and efficacy.
Case Studies
A recent study focused on the chemoenzymatic synthesis of propenylbenzene derivatives and their subsequent biological evaluation highlighted the diverse applications of these compounds in pharmacology. The study reported on various derivatives' activities against microbial strains and cancer cells, emphasizing their potential as therapeutic agents in both antimicrobial and anticancer treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
